molecular formula C9H12FNO2 B13604770 2-Amino-2-(5-fluoro-2-methoxyphenyl)ethan-1-ol

2-Amino-2-(5-fluoro-2-methoxyphenyl)ethan-1-ol

Cat. No.: B13604770
M. Wt: 185.20 g/mol
InChI Key: LHCVNWLZRJWAMH-UHFFFAOYSA-N
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Description

2-Amino-2-(5-fluoro-2-methoxyphenyl)ethan-1-ol is a chemical compound with the molecular formula C9H12FNO2 and a molecular weight of 185.20 g/mol . This compound is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and a methoxy group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(5-fluoro-2-methoxyphenyl)ethan-1-ol typically involves the reaction of 5-fluoro-2-methoxybenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride or hydrogenation over a palladium catalyst . The final step involves the reduction of the nitro group to an amino group under mild conditions.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(5-fluoro-2-methoxyphenyl)ethan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include imines, nitriles, secondary amines, and substituted aromatic compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Amino-2-(5-fluoro-2-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it may bind to the active site of phospholipase A2 (PLA2), preventing the enzyme from catalyzing its substrate and thereby reducing inflammation and pain. The exact molecular interactions and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(5-fluoro-2-methoxyphenyl)ethan-1-ol is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interaction with biological targets. The presence of both fluoro and methoxy groups provides a balance of electronic effects that can be advantageous in various applications .

Properties

Molecular Formula

C9H12FNO2

Molecular Weight

185.20 g/mol

IUPAC Name

2-amino-2-(5-fluoro-2-methoxyphenyl)ethanol

InChI

InChI=1S/C9H12FNO2/c1-13-9-3-2-6(10)4-7(9)8(11)5-12/h2-4,8,12H,5,11H2,1H3

InChI Key

LHCVNWLZRJWAMH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)C(CO)N

Origin of Product

United States

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